molecular formula C13H11ClN2O B1352107 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide CAS No. 57841-43-7

2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide

Cat. No.: B1352107
CAS No.: 57841-43-7
M. Wt: 246.69 g/mol
InChI Key: IQKWTWONFDCHAW-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the second position, a carboxamide group at the third position, and a 3-methylphenyl group attached to the nitrogen atom of the carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carbonyl chloride with 3-methylaniline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carboxamide bond. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to reflux conditions.

    Reaction Time: Several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Material Science: The compound is studied for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Industrial Applications: The compound is investigated for its use in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the carboxamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-phenylpyridine-3-carboxamide: Lacks the methyl group on the phenyl ring.

    2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide: Has the methyl group at the para position instead of the meta position.

    2-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide: Contains an additional chloro group on the phenyl ring.

Uniqueness

2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-4-2-5-10(8-9)16-13(17)11-6-3-7-15-12(11)14/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKWTWONFDCHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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